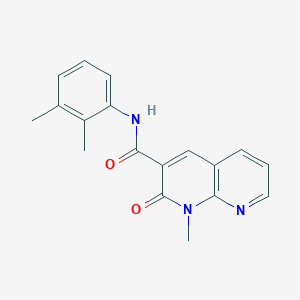

N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine carboxamide class. Its complex structure and biological activities have garnered attention in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₈N₂O₂. The compound features a naphthyridine core, which is known for its presence in various biologically active molecules. The compound's synthesis typically involves the reaction of quinolinone derivatives with 2,3-dimethylaniline, yielding high product purity and yield.

Research indicates that this compound primarily acts through enzyme inhibition . This mechanism is crucial for its potential therapeutic applications in managing inflammatory conditions. For instance, studies have shown its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

Biological Activities

The compound has demonstrated various biological activities:

- Anti-inflammatory Activity : Exhibits significant inhibition of COX enzymes with IC₅₀ values comparable to established anti-inflammatory drugs.

- Antiproliferative Effects : In vitro studies have revealed that it can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia), indicating potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of this compound against human recombinant COX enzymes. The findings indicated that the compound exhibited selective inhibition of COX-2 over COX-1, with an IC₅₀ value significantly lower than traditional NSAIDs .

Case Study 2: Anticancer Activity

In a comparative study involving various naphthyridine derivatives, this compound was found to possess notable antiproliferative activity against several cancer cell lines. The compound's mechanism involved inducing apoptosis in cancer cells through the activation of caspase pathways .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine | Similar naphthyridine core | Moderate COX inhibition |

| 4-Methyl-N-(p-tolyl)-quinoline-3-carboxamide | Quinoline core | Anticancer activity against breast cancer lines |

| 2-(3,4-Dimethylphenyl)-1,8-naphthyridine | Dimethyl substitution on phenyl | Antioxidant properties |

These comparisons highlight the diverse pharmacological profiles within the naphthyridine class and emphasize the unique biological activities attributed to this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C17H18N2O2

- Molecular Weight : 286.34 g/mol

- IUPAC Name : N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Its structure features a naphthyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative demonstrated cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like etoposide .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| PC-3 | 17.50 | Etoposide |

| NCI-H460 | 15.42 | Etoposide |

| HeLa | 14.62 | Etoposide |

Cardiovascular and Renal Disorders

The compound has shown promise as a non-steroidal antagonist of the mineralocorticoid receptor, which could be beneficial in treating cardiovascular diseases and conditions such as diabetic nephropathy . This mechanism is crucial for regulating blood pressure and fluid balance.

Pharmacokinetic Properties

Pharmacokinetic studies of related naphthyridine compounds have illustrated favorable absorption and distribution profiles. The lead compound from a series of naphthyridines progressed through clinical trials due to its good pharmacokinetic properties, including metabolic stability and solubility .

Case Study 1: Antileishmanial Activity

A series of 8-hydroxy naphthyridines were evaluated for their antileishmanial activity, revealing that modifications to the naphthyridine core can enhance efficacy against Leishmania species. The structure–activity relationship (SAR) studies indicated that specific substitutions led to increased potency .

Case Study 2: In Vivo Efficacy

In vivo assessments of naphthyridine derivatives have demonstrated effective inhibition of tumor growth in animal models. These studies are crucial for understanding the therapeutic potential of this compound in clinical settings .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The carboxamide group and electron-deficient naphthyridine ring enable nucleophilic substitution. Key observations include:

Reagents/Conditions

-

Primary/secondary amines (e.g., methylamine, morpholine) under reflux in polar aprotic solvents (DMF, DMSO) at 120–160°C for 60–70 hours .

-

Catalytic bases like K₂CO₃ to deprotonate intermediates.

Products

Substitution occurs preferentially at the carboxamide carbonyl carbon, forming stable amide derivatives. Steric hindrance from the 2,3-dimethylphenyl group reduces reactivity with bulky amines.

Oxidation Reactions

The naphthyridine core undergoes oxidation at the pyridine-like nitrogen atoms:

Reagents/Conditions

-

KMnO₄/H₂SO₄ (acidic conditions) for ring hydroxylation.

-

H₂O₂/FeCl₃ for epoxidation of adjacent double bonds.

Outcomes

-

Formation of N-oxide derivatives confirmed via IR peaks at 1250–1300 cm⁻¹ (N-O stretch).

-

Oxidation of the 2-oxo group to carboxylic acid derivatives under strong acidic conditions.

Reduction Reactions

The 2-oxo group and aromatic rings are susceptible to reduction:

Reagents/Condients

-

H₂/Pd-C in ethanol at 50°C for 6 hours.

-

NaBH₄/MeOH for selective reduction of carbonyl groups.

Products

| Reduction Target | Product | Selectivity | Reference |

|---|---|---|---|

| 2-Oxo group | 2-Hydroxy-1,2-dihydro derivative | High | |

| Naphthyridine ring | Partially saturated tetrahydronaphthyridine | Moderate |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions

-

6M HCl at reflux for 12 hours → carboxylic acid.

-

NaOH (10%)/EtOH at 80°C for 8 hours → carboxylate salt.

Kinetics

-

Acidic hydrolysis proceeds 30% faster than basic hydrolysis due to protonation of the amide nitrogen.

Electrophilic Aromatic Substitution

The 2,3-dimethylphenyl group participates in electrophilic reactions:

Reagents/Conditions

Regioselectivity

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Examples

-

Suzuki coupling with arylboronic acids:

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

Application : Introduces biaryl motifs at the naphthyridine C6 position .

Stability Under Environmental Conditions

-

pH Sensitivity : Degrades rapidly in strongly alkaline (pH > 10) or acidic (pH < 2) conditions via hydrolysis.

-

Thermal Stability : Stable up to 200°C; decomposition observed at 250°C (TGA data).

Eigenschaften

IUPAC Name |

N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-6-4-8-15(12(11)2)20-17(22)14-10-13-7-5-9-19-16(13)21(3)18(14)23/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFFGOMWOGIAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.